The synthesis of Etilefrin-d5 Hydrochloride involves several key steps:
Industrial production methods mirror these synthetic routes but are optimized for larger scales, ensuring high purity and yield through advanced catalytic systems and stringent quality control measures .
The molecular formula of Etilefrin-d5 Hydrochloride is with a molecular weight of 222.72 g/mol. Its structure features a phenolic hydroxyl group and an ethylamino side chain, which are critical for its biological activity.
The compound appears as an off-white solid and is slightly soluble in solvents like dimethyl sulfoxide, methanol, and water .
Etilefrin-d5 Hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure for various applications in research and industry .
Etilefrin-d5 Hydrochloride acts primarily as an agonist at alpha-1 and beta-1 adrenergic receptors. This interaction leads to:
These mechanisms collectively contribute to raising blood pressure, making it effective in treating orthostatic hypotension .
These properties are crucial for both laboratory handling and application in pharmaceutical formulations.
Etilefrin-d5 Hydrochloride has several significant applications in scientific research:
The synthesis of Etilefrin-d5 Hydrochloride necessitates precise deuteration at five specific hydrogen sites on the etilefrine scaffold. This deuterated sympathomimetic compound retains the core structure of etilefrine—a phenethylamine derivative featuring a chiral β-hydroxyamine motif and meta-hydroxylated phenyl ring—with deuterium atoms replacing protium at critical positions. Regioselective deuteration focuses on the ortho and meta positions of the aromatic ring (C2, C3, C5) and the α, β carbon positions (C8, C9) of the ethylamine side chain, maintaining pharmacological activity while enabling metabolic tracking [1].
Modern approaches leverage organometallic intermediates for site-specific hydrogen isotope exchange. Directed ortho-metalation (DoM) employs tert-butyloxycarbonyl (BOC)-protected amine groups to direct lithiation at ortho positions, followed by quenching with deuterium oxide. For benzylic positions (C8), halogen-deuterium exchange via Pd-catalyzed reductive deuteration of brominated precursors achieves >98% isotopic incorporation. The β-hydroxyl group (C9) presents steric challenges, resolved through asymmetric transfer hydrogenation of ketone precursors using Ru(II)-TsDPEN catalysts and deuterated formic acid-triethylamine mixtures, preserving stereochemical integrity [2].
Table 1: Regioselective Deuteration Targets in Etilefrin-d5
| Carbon Position | Functional Environment | Deuteration Method | Deuteration Yield (%) |
|---|---|---|---|
| C2, C6 (aromatic) | ortho-Hydroxyl | Directed ortho-metalation | 96–98 |
| C4 (aromatic) | meta-Hydroxyl | Electrophilic aromatic substitution | 90–92 |
| C8 (benzylic) | Methylene adjacent to amine | Halogen-D2 exchange | 97–99 |
| C9 (chiral) | β-Hydroxy position | Asymmetric transfer hydrogenation | 95 (99% ee) |
Direct catalytic H/D exchange offers a streamlined alternative to multi-step deuteration. Etilefrin-d5 synthesis employs homogeneous iridium(III) catalysts (e.g., Crabtree’s catalyst) under mild conditions (50°C, 24h) in deuterated acetic acid solvent. This method facilitates reversible C–H activation at electron-rich aromatic sites, selectively exchanging the five target hydrogens without racemization at the chiral center. Heterogeneous catalysis using Pd/C in D2O at elevated temperatures (120°C) achieves similar exchange but risks side-chain degradation [2].
Critical parameters for optimization include:
Residual protiated impurities significantly impact tracer applications. Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) resolves Etilefrin-d5 from under-deuterated species. Critical quality metrics include:
Table 2: Analytical Characterization Parameters for Etilefrin-d5 Hydrochloride
| Analytical Method | Key Parameters | Acceptance Criteria |
|---|---|---|
| High-Resolution MS | [M+H]+ 184.1672 (±0.5 ppm) | Isotopic abundance: D5 ≥99% |
| 1H-NMR | Absence of aromatic H (δ 6.5–7.5) | Protiated impurities <0.5% |
| Chiral HPLC | Retention time: 8.2 min (Chiralpak AD-H) | Enantiomeric excess ≥99% |
| Isotopomer distribution | LC-MS/MS fragmentation | D5 species >99.5% |
Deuteration may perturb chiral recognition during resolution. Etilefrin-d5’s (R)-enantiomer—the pharmacologically active form—is separated via:
Post-resolution, the free base is converted to hydrochloride salt by anhydrous HCl gas in diethyl ether, ensuring stoichiometric control and preventing deuterium back-exchange. X-ray powder diffraction confirms identical crystal packing to non-deuterated etilefrine HCl, validating structural isomorphism [1].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5